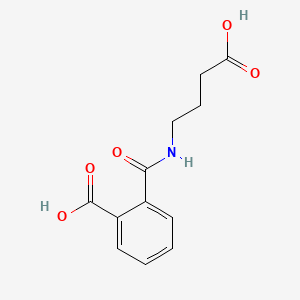

2-((3-Carboxypropyl)carbamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-carboxypropylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIZMSGCFPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953341 | |

| Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-76-5 | |

| Record name | 2-[[(3-Carboxypropyl)amino]carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic acid: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of benzoic acid, is a molecule of significant interest in the fields of medicinal chemistry and neuropharmacology.[1] Its structural similarity to N-phthaloyl-gamma-aminobutyric acid (GABA), a compound with known anticonvulsant and anti-stress properties, suggests its potential as a modulator of the GABAergic system.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, a robust synthesis protocol, and an exploration of its putative mechanism of action and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a dicarboxylic acid derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | [4] |

| Molecular Weight | 251.24 g/mol | [4] |

| IUPAC Name | This compound | Chemdiv[4] |

| CAS Number | 3130-76-5 | [5] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like THF and ethanol | Inferred from similar compounds |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The amino group of GABA acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid.

Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride (1.0 equivalent)

-

4-Aminobutyric acid (GABA) (1.0 equivalent)

-

Glacial Acetic Acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

-

To this solution, add 4-aminobutyric acid (1.0 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

Proposed Mechanism of Action and Biological Activity

While direct experimental data on the biological targets of this compound is limited, its close structural analog, N-phthaloyl GABA (P-GABA), provides valuable insights into its potential mechanism of action. P-GABA has demonstrated significant anticonvulsant and anti-stress activities in animal models.[2][3] The proposed mechanism for P-GABA's effects is through its interaction with the GABAergic system, likely acting as a non-specific GABA receptor agonist.[6]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for regulating neuronal excitability.[7] Agonism at GABA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory action is the basis for the therapeutic effects of many anticonvulsant and anxiolytic drugs.

Given the structural similarity, it is hypothesized that this compound also modulates GABAergic neurotransmission. The presence of the GABA moiety within its structure is a strong indicator of its potential to interact with GABA receptors.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.

Protocol 1: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)

This protocol is designed to evaluate the ability of the test compound to prevent the spread of seizures in an animal model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Male Swiss mice (20-25 g)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).

-

After a predetermined time (e.g., 30 minutes), induce seizures by delivering a maximal electroshock (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Record the number of animals protected from tonic hindlimb extension in each group.

-

Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 2: In Vitro GABA Receptor Binding Assay

This assay determines the affinity of the test compound for GABA receptors in brain tissue.

Materials:

-

This compound

-

[³H]-GABA (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Rat brain tissue (cortex or cerebellum)

-

Tris-HCl buffer

-

Homogenizer

-

Centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Prepare crude synaptic membranes from rat brain tissue by homogenization and centrifugation.

-

Resuspend the membrane preparation in Tris-HCl buffer.

-

Set up incubation tubes containing the membrane preparation, [³H]-GABA, and varying concentrations of this compound.

-

Include tubes with an excess of unlabeled GABA to determine non-specific binding.

-

Incubate the tubes at 4°C for a specified time (e.g., 20 minutes).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

While specific quantitative bioactivity data for this compound is not yet available in the public domain, the data for its structural analog, N-phthaloyl GABA, provides a valuable reference point.

| Compound | Assay | Animal Model | Endpoint | Result | Source |

| N-phthaloyl GABA | Anticonvulsant Activity (Bicuculline-induced convulsions) | Mice | ED₅₀ | 96 mg/kg | [2] |

| Sodium Valproate | Anticonvulsant Activity (Bicuculline-induced convulsions) | Mice | ED₅₀ | 301 mg/kg | [2] |

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics targeting neurological disorders. Its straightforward synthesis and the promising biological activity of its close analog, N-phthaloyl GABA, warrant further investigation into its specific molecular targets and mechanism of action. The experimental protocols detailed in this guide provide a solid framework for researchers to explore the pharmacological profile of this compound and unlock its therapeutic potential. Future studies should focus on elucidating its precise interactions with GABA receptors and other potential targets within the CNS, as well as conducting comprehensive in vivo efficacy and safety profiling.

References

-

Pal, S. P., & Habibuddin, M. (1989). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian journal of experimental biology, 27(9), 815–817. [Link]

-

Pal, S. P., Habibuddin, M., & Sen, S. (1995). Anti-stress activity of N-phthaloyl gamma-aminobutyric acid in rats. Indian journal of experimental biology, 33(8), 585–588. [Link]

-

Pal, S. P., & Nag, D. (1988). Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Indian journal of experimental biology, 26(4), 309–311. [Link]

-

Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA Receptors in the Central Nervous System and Other Organs. In International Review of Cytology (Vol. 213, pp. 1–47). Academic Press. [Link]

Sources

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased excitability of both principle neurons and interneurons during associative learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sophion.com [sophion.com]

- 6. The Pharmacology and Toxicology of Third-Generation Anticonvulsant Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known by synonyms such as N-phthaloyl GABA, is an organic compound featuring a benzoic acid moiety linked to a carboxypropyl carbamoyl group.[1] Its unique molecular architecture makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.[1] In chemistry, it serves as a valuable building block for the synthesis of more complex organic molecules.[1] Biologically, it is investigated for its potential role in metabolic pathways and as a precursor to biologically active compounds.[1] Furthermore, its therapeutic potential, particularly in the context of neurological disorders, is an active area of research.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical identity of this compound is well-defined by its structural and physicochemical properties.

Nomenclature and Identifiers

Physicochemical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses two carboxylic acid functional groups, which dictate its acidic properties and allow for sequential deprotonation.[1] The compound exhibits good thermal stability.[1]

| Property | Value | Source |

| Molecular Weight | 251.24 g/mol | [1][3] |

| Melting Point | 155-160°C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| LogP | 0.1136 | [3] |

| Polar Surface Area | 115.04 Ų | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 8 | [3] |

Synthesis of this compound

The primary and most common synthetic route to this compound involves the reaction of phthalic anhydride with 4-aminobutyric acid (gamma-aminobutyric acid, GABA).[1] This reaction is a nucleophilic acyl substitution where the amino group of GABA attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.[1]

Synthetic Pathway Diagram

Caption: Synthesis of this compound from phthalic anhydride and GABA.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Aminobutyric acid (GABA) (1.0 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

-

Crystallization dish

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride and an equimolar amount of 4-aminobutyric acid.

-

Causality: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product without significant excess of either starting material, which would complicate purification.

-

-

Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to dissolve the reactants.

-

Causality: Glacial acetic acid serves as a polar protic solvent that can dissolve both reactants and facilitate the reaction. It is also relatively inert under the reaction conditions and can be removed during workup.

-

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Stirring ensures homogeneity and efficient contact between the reactants.

-

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Causality: The product is less soluble in the acetic acid solvent at lower temperatures, leading to its crystallization and separation from the reaction mixture.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual acetic acid and unreacted starting materials.

-

Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid solvent. Washing with cold water minimizes the loss of the desired product due to dissolution.

-

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly. Pure crystals of this compound will form.

-

Causality: Recrystallization is a purification technique based on the principle that the solubility of a compound increases with temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Potential Applications and Areas of Research

While research is ongoing, this compound has shown potential in several areas:

-

Chemical Synthesis: It serves as a versatile starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[1]

-

Biological Research: The compound is utilized in studies investigating metabolic pathways and as a precursor for synthesizing biologically active molecules.[1]

-

Pharmaceutical Development: There is interest in its potential therapeutic effects, particularly for neurological disorders, though the specific mechanism of action is still under investigation.[1]

Chemical Reactions

The presence of two carboxylic acid groups and an amide linkage makes this compound susceptible to a variety of chemical transformations:

-

Oxidation: The carboxylic acid groups can be oxidized to form carboxylate salts.[1]

-

Reduction: The compound can be reduced to corresponding amines or alcohols using strong reducing agents.[1]

-

Substitution: The amide group can undergo nucleophilic substitution reactions under acidic or basic conditions.[1]

Conclusion

This compound is a compound with a well-defined structure and a straightforward synthetic pathway. Its physicochemical properties make it a stable, crystalline solid. The presence of multiple functional groups provides avenues for further chemical modifications, opening up possibilities for its use as a building block in organic synthesis. While its biological and medicinal applications are still being explored, it represents a promising scaffold for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding for researchers and professionals working with or interested in this versatile molecule.

References

-

PubChem. 2-(3-Carboxypropyl)benzoic acid. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

-

RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

-

Wikipedia. Phthalic anhydride. [Link]

-

Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]

-

University of Calgary. Carboxylic Acids. [Link]

-

ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

-

Britannica. (2025, December 22). Benzoic acid. [Link]

-

PubMed. (2008, December 5). Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. [Link]

-

Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

Sources

synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid from phthalic anhydride

An In-depth Technical Guide to the Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the synthesis of this compound, a molecule of significant interest due to its structural relation to both phthalic acid and the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The synthesis is achieved via a robust and efficient nucleophilic acyl substitution reaction involving the aminolysis of phthalic anhydride with GABA. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines methods for product purification and characterization. The causality behind critical experimental choices is explained to empower researchers with a deep understanding of the process, ensuring reproducibility and success.

Introduction: Significance and Rationale

This compound (Molecular Formula: C₁₂H₁₃NO₅, Molecular Weight: 251.24 g/mol ) is a dicarboxylic acid derivative that incorporates the GABA backbone.[1] GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a cornerstone of neuroscience research and drug development for conditions like anxiety disorders and epilepsy.[2][3] The synthesis of this target molecule provides a stable GABA derivative where the amine is protected as an amide, offering a valuable building block for creating more complex molecules, prodrugs, or probes for studying metabolic pathways.[1]

The synthetic route described herein is a classic example of phthalamic acid formation, a reliable and high-yielding reaction that is fundamental in organic chemistry.[4][5] Understanding this synthesis provides a practical tool for medicinal chemists and researchers aiming to modify or incorporate the GABA structure into larger scaffolds.

Reaction Scheme and Mechanism

The synthesis proceeds through the nucleophilic attack of the primary amine of 4-aminobutyric acid (GABA) on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form the target amic acid.

Overall Reaction

Caption: Reaction scheme for the synthesis of the target compound.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The reaction is a textbook example of aminolysis of an acid anhydride.[4] The mechanism can be broken down into three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of GABA's primary amine acts as a nucleophile, attacking one of the electron-deficient carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate.

-

Ring Opening: The unstable tetrahedral intermediate collapses. The carbonyl double bond reforms, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening step is energetically favorable.

-

Proton Transfer: An intramolecular proton transfer occurs, where the negatively charged carboxylate group abstracts a proton from the now positively charged ammonium group, yielding the final, neutral phthalamic acid product.

Physicochemical and Safety Data

A thorough understanding of the properties of all materials is critical for both safety and experimental success.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Key Safety Considerations |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131 - 133 | White solid flakes | Corrosive. Causes skin and eye irritation. Respiratory sensitizer.[6] |

| 4-Aminobutyric Acid (GABA) | C₄H₉NO₂ | 103.12 | 203 (decomposes) | White crystalline solid | Generally considered non-hazardous. |

| Product | C₁₂H₁₃NO₅ | 251.24 | 155 - 160 | White to off-white powder | Expected to be a mild irritant. Handle with standard laboratory precautions.[1] |

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, based on established methodologies for analogous reactions, ensures a high probability of success.[7][8][9]

Materials and Reagents

-

Phthalic Anhydride (1.0 eq)

-

4-Aminobutyric Acid (GABA) (1.0 eq)

-

Glacial Acetic Acid (Solvent)

-

Deionized Water (for precipitation)

-

Ethanol (for recrystallization/washing)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Causality and Experimental Insights

-

Choice of Solvent: Glacial acetic acid is an excellent solvent for this reaction. It readily dissolves both reactants and has a high boiling point (118 °C), making it ideal for reflux conditions that drive the reaction to completion.[1][9] Alternative solvents like tetrahydrofuran (THF) can also be used.[8]

-

Reflux Conditions: Heating the reaction under reflux for approximately 2 hours provides the necessary activation energy for the aminolysis to proceed efficiently. The reflux ensures that the reaction temperature remains constant at the boiling point of the solvent without loss of material.

-

Precipitation: The product is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, providing an effective method for initial isolation and separation from the solvent and any water-soluble impurities.[7][8]

-

Purification: Washing the crude solid with a cold organic solvent like ethanol or diethyl ether helps remove unreacted phthalic anhydride, which has some solubility in these solvents, while the desired product is less soluble, particularly when cold.[7][8] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Reaction Parameters and Expected Yield

| Parameter | Value / Condition | Rationale |

| Stoichiometry | 1:1 (Phthalic Anhydride : GABA) | Ensures complete consumption of starting materials. |

| Solvent | Glacial Acetic Acid | High boiling point, good solubility for reactants.[9] |

| Reaction Time | 2 hours | Sufficient time to drive the reaction to completion at reflux.[9] |

| Reaction Temperature | Reflux (~118 °C) | Provides necessary activation energy. |

| Purification Method | Precipitation in water, washing with ethanol | Effective for isolating a product of good purity.[7][8] |

| Expected Yield | >80% | Analogous phthalamic acid syntheses are typically high-yielding. |

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are recommended:

-

Melting Point: A sharp melting point range (e.g., 155-160 °C) is indicative of high purity.[1]

-

FT-IR Spectroscopy: Look for characteristic peaks:

-

Broad O-H stretch from the carboxylic acids (~3300-2500 cm⁻¹).

-

N-H stretch from the amide (~3300 cm⁻¹).

-

Two C=O stretches: one for the carboxylic acids (~1700 cm⁻¹) and one for the amide carbonyl (Amide I band, ~1640 cm⁻¹).[8]

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the specific arrangement of protons in the molecule, providing definitive structural evidence.

Applications and Future Directions

The synthesized compound serves as a versatile platform for further chemical elaboration.

-

Chemical Synthesis: It is a valuable building block for more complex organic molecules and polymers.[1]

-

Medicinal Chemistry: As a constrained GABA analogue, it can be used as a starting point for developing novel ligands for GABA receptors or as a linker in drug-conjugate chemistry.[1]

-

Biological Research: The compound can be employed in studies related to metabolic pathways involving GABA or as a precursor to other biologically active molecules.[1] Investigations into its potential therapeutic effects, particularly concerning neurological functions, are an active area of interest.[1]

References

-

Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]

-

Hall, W. E., Higuchi, T., Pitman, I. H., & Uekama, K. (1978). Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic anhydrides. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Available at: [Link]

-

PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

-

Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

Quora. (2021, October 11). What is the mechanism of preparation of benzoin acid by phthalic anhydride? Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, February 7). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Available at: [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]

- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

-

Quora. (2015, January 7). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Available at: [Link]

-

StatPearls - NCBI Bookshelf. (2023, May 1). Biochemistry, Gamma Aminobutyric Acid. Available at: [Link]

-

Wikipedia. (n.d.). GABA. Available at: [Link]

Sources

- 1. Buy this compound | 3130-76-5 [smolecule.com]

- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jmchemsci.com [jmchemsci.com]

An In-Depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS Number: 3130-76-5), a molecule of growing interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, purification, and potential biological activities, grounded in established scientific principles and analogous compound research.

Introduction: A Versatile Scaffold with Untapped Potential

This compound belongs to the phthalamic acid class of compounds, characterized by a benzoic acid moiety linked to an amino acid via an amide bond.[1] Its structure, featuring two carboxylic acid groups and an amide linkage, imparts a unique combination of rigidity and functionality, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. While extensive research on this specific molecule is still emerging, the broader family of benzoic acid and phthalamic acid derivatives has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2] This guide aims to provide a foundational understanding of this compound, empowering researchers to explore its full potential.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3130-76-5 | [1] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][3] |

| Molecular Weight | 251.24 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 155-160 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO. | |

| logP | 0.1136 | [3] |

Synthesis and Purification: A Detailed, Self-Validating Protocol

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The following protocol is a detailed, step-by-step methodology designed for reproducibility and high purity of the final product.

Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Aminobutyric acid (GABA) (1.0 eq)

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Reactant: To the stirring solution, add 4-aminobutyric acid (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker of cold deionized water with vigorous stirring. A white precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid.

-

Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a suitable solvent (e.g., hot water or ethanol) until the solid dissolves completely.[4][5][6][7] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Potential Applications and Biological Activity: An Evidence-Based Postulation

While dedicated studies on the biological activity of this compound are limited, the well-documented activities of its structural analogs provide a strong basis for postulating its potential applications.

As a Versatile Building Block

The presence of two carboxylic acid groups and a secondary amide makes this molecule a versatile building block in organic synthesis. It can be utilized in the production of polyesters, polyamides, and other polymers, as well as in the synthesis of more complex small molecules for various applications.

Inferred Biological Activity from Structural Analogs

The 2-(carbamoyl)benzoic acid scaffold is a known pharmacophore present in a variety of biologically active molecules.

-

Anticancer Potential: Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2] For instance, certain 2-((substituted-phenyl)carbamoyl)benzoic acids have been synthesized and evaluated for their cytotoxic activity. The mechanism of action for such compounds often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

-

Enzyme Inhibition: The structural features of this compound suggest its potential as an enzyme inhibitor. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation.[8] Furthermore, other benzoic acid derivatives have been shown to inhibit enzymes like endoplasmic reticulum aminopeptidase 2 (ERAP2).

-

Neurological Applications: There is growing interest in the therapeutic potential of benzoic acid derivatives for neurological disorders. For example, a trifluoromethyl-containing benzoic acid derivative has demonstrated neuroprotective effects in a preclinical model of stroke. The structural similarity of our target compound to GABA, a major inhibitory neurotransmitter, further suggests that it may interact with neuronal pathways.

Hypothesized Signaling Pathway Modulation

Based on the activities of its analogs, it is plausible that this compound could modulate key signaling pathways involved in cell growth, inflammation, or metabolism. For instance, if it were to act as an inhibitor of a specific kinase, it could disrupt a phosphorylation cascade critical for disease progression.

Caption: A hypothesized signaling pathway illustrating the potential inhibitory action of the compound.

Future Directions and Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. The robust and reproducible synthesis protocol provided herein opens the door for its wider accessibility to the research community. While its specific biological targets remain to be elucidated, the compelling activities of its structural analogs strongly suggest that this compound warrants further investigation, particularly in the areas of oncology, neuropharmacology, and materials science. Future research should focus on high-throughput screening to identify its biological targets, followed by in-depth mechanistic studies to validate its therapeutic potential.

References

-

Chem 267. Recrystallization. [Link]

-

Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby. [Link]

-

Recrystallization Lab: Phthalic Acid & Solubility Tests - Studylib. [Link]

-

Crystallization Lab 2017 - Truman ChemLab. [Link]

-

The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC - NIH. [Link]

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]

Sources

- 1. Buy this compound | 3130-76-5 [smolecule.com]

- 2. preprints.org [preprints.org]

- 3. Compound 2-[(3-carboxypropyl)carbamoyl]benzoic acid - Chemdiv [chemdiv.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]

- 6. studylib.net [studylib.net]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Executive Summary: This document provides a comprehensive technical overview of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS: 3130-76-5), a dicarboxylic acid derivative of significant interest in organic synthesis and pharmaceutical research. The guide details its core physical and chemical properties, anticipated spectroscopic characteristics, and established synthesis protocols. Designed for researchers, scientists, and drug development professionals, this paper synthesizes field-proven insights with established data to serve as an authoritative resource for laboratory applications.

Compound Identification and Structure

This compound, also known by synonyms such as N-phthaloyl GABA, is a molecule incorporating a benzoic acid moiety linked to 4-aminobutyric acid (GABA) via an amide bond.[1] This unique structure, featuring two distinct carboxylic acid groups, governs its chemical behavior and physical properties.

Nomenclature and Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3130-76-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][2][3] |

| Molecular Weight | 251.24 g/mol | [1][3] |

| Synonyms | N-phthaloyl-4-aminobutyric acid, P-GABA | [1] |

| InChI Key | LENIZMSGCFPTBO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O | [1] |

Structural Representation

The chemical structure of this compound is defined by a phthalic acid monoamide derived from GABA.

Physical Properties

The compound is a white to off-white crystalline solid at ambient temperature, a characteristic typical of aromatic carboxylic acid derivatives.[1]

Tabulated Physical Data

| Property | Value | Comments | Source(s) |

| Appearance | White to off-white crystalline powder | - | [1] |

| Melting Point | 155-160 °C | Indicates good thermal stability under standard laboratory conditions. | [1] |

| Calculated logP | 0.1136 | Suggests moderate lipophilicity in the neutral state. | [3] |

| Calculated logD (pH 7.4) | -3.9161 | Indicates high aqueous solubility at physiological pH due to deprotonation of carboxyl groups. | [3] |

| Calculated logSw | -2.0953 | Corresponds to a predicted aqueous solubility (Sw) of ~8.0 mg/L in its neutral form. | [3] |

Solubility Profile

The solubility of this molecule is highly dependent on pH due to its two carboxylic acid groups.[1]

-

Aqueous Solubility: In neutral or acidic water (pH < 3), the compound is expected to have limited solubility. Its extended hydrocarbon framework and aromatic ring reduce polarity compared to simpler carboxylic acids.[1] The solubility of the structurally related benzoic acid is only 3.44 g/L at 25°C, and the larger structure of the target compound suggests its solubility will be substantially lower in its protonated form.[1][4][5] As the pH increases, deprotonation of the carboxyl groups to form carboxylate salts will dramatically increase aqueous solubility.

-

Organic Solubility: The compound demonstrates enhanced solubility in polar organic solvents such as ethanol, acetone, and diethyl ether, which is a common characteristic of aromatic carboxylic acids.[1][4]

Chemical Properties and Reactivity

Acid-Base Chemistry

As a dicarboxylic acid, the compound exhibits two distinct acid dissociation constants (pKa).[1]

-

First pKa (pKa₁): Estimated to be in the range of 3.5 - 4.5 . This corresponds to the deprotonation of the aromatic carboxylic acid. This group is more acidic due to the electron-withdrawing effect of the benzene ring, which stabilizes the resulting carboxylate anion through resonance.[1] For comparison, the pKa of benzoic acid is approximately 4.2.[4][5]

-

Second pKa (pKa₂): Estimated to be in the range of 4.5 - 5.5 . This value corresponds to the deprotonation of the aliphatic carboxyl group at the end of the propyl chain.[1]

The presence of the amide linkage may also influence these acid-base properties through resonance and potential intramolecular hydrogen bonding.[1]

Chemical Stability

-

Thermal Stability: Aromatic carboxylic acids generally exhibit high thermal stability. The compound's melting point of 155-160°C without decomposition is indicative of this robustness.[1]

-

Hydrolytic Stability: The amide bond within the molecule is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, which would yield phthalic acid and 4-aminobutyric acid.[1] Under neutral and mildly acidic conditions, the molecule is generally stable.[1]

Key Chemical Reactions

The molecule's functional groups allow for a range of chemical transformations:[1]

-

Oxidation: The carboxylic acid groups can be oxidized to form carboxylate salts.

-

Reduction: Using strong reducing agents like lithium aluminum hydride can reduce the carboxylic acids to alcohols and the amide to an amine.

-

Substitution: The amide group can participate in nucleophilic substitution reactions under specific conditions.

Anticipated Spectroscopic Characterization

While specific spectral data is not widely published, the structure allows for clear predictions of its spectroscopic profile, which is essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals expected in the δ 7.5-8.2 ppm region, showing complex splitting patterns characteristic of an ortho-substituted benzene ring.

-

Carboxylic Acid Protons: Two broad singlets, typically downfield (δ 10-13 ppm), which would disappear upon D₂O exchange.

-

Amide Proton: A broad signal (triplet if coupled) around δ 8-9 ppm.

-

Aliphatic Protons: Signals for the -CH₂- groups of the propyl chain would appear between δ 2.0-3.5 ppm. The protons alpha to the amide nitrogen and the aliphatic carboxyl group will be the most downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the δ 165-180 ppm range for the two carboxylic acid carbons and the amide carbonyl.[6]

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Aliphatic Carbons: Signals for the three -CH₂- carbons in the δ 20-40 ppm region.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of hydrogen-bonded carboxylic acids.

-

N-H Stretch: A moderate peak around 3300 cm⁻¹.

-

C=O Stretch: A strong, intense absorption band around 1700 cm⁻¹ (for the acid carbonyls) and a slightly lower frequency band around 1650 cm⁻¹ (for the amide I band).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z 251 should be observable.

-

Common fragmentation patterns would include the loss of -OH (M-17), -COOH (M-45), and cleavage at the amide bond.

-

Synthesis and Purification

Primary Synthetic Route

The most direct synthesis involves the reaction of phthalic anhydride with 4-aminobutyric acid (GABA).[1] This reaction is a nucleophilic acyl substitution where the primary amine of GABA attacks a carbonyl carbon of the anhydride, leading to ring-opening and the formation of the amide bond.[1]

Purification Protocol: Recrystallization

The crude product obtained from the synthesis is typically purified by recrystallization to achieve high purity.[1]

-

Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent system (e.g., a mixture of ethanol and water).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Protocols for Property Determination

Protocol: Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous buffer.

-

Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).

-

Addition of Excess Solid: Add an excess amount of the compound to a known volume of the buffer in a sealed, screw-cap glass vial. The excess solid is critical to ensure a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical method, such as HPLC-UV.

Protocol: Potentiometric Titration for pKa Determination

This method identifies the pKa values by monitoring pH changes during titration with a base.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol co-solvent system).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C) and use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Applications and Research Interest

This compound serves several roles in scientific research and development:[1]

-

Synthetic Chemistry: It is a valuable building block for synthesizing more complex organic molecules and pharmaceutical intermediates.[1]

-

Biological Research: The compound is studied for its potential involvement in metabolic pathways and as a precursor to other biologically active compounds.[1]

-

Medicinal Chemistry: Investigations are ongoing into its potential therapeutic effects, with a particular interest in the treatment of neurological disorders, likely stemming from its structural relationship to GABA.[1]

Conclusion

This compound is a well-defined chemical entity with properties governed by its dual carboxylic acid functionality and aromatic core. Its limited aqueous solubility at low pH, predictable acid-base chemistry, and defined synthetic route make it a versatile tool for researchers. The technical data and protocols outlined in this guide provide a solid foundation for its effective use in chemical synthesis, drug discovery, and materials science.

References

-

PubChem. 2-(3-Carboxypropyl)benzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Axios Research. 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - CAS - 119-67-5. [Link]

-

LookChem. Cas 4471-39-0, 2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. [Link]

-

BYJU'S. Properties of Benzoic Acid. [Link]

-

SpectraBase. Benzoic acid, 2-[(3-carboxy-1-oxopropyl)amino]-, ethyl ester. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

Reagecon. Melting Point Standard Benzoic Acid 121 °C to 123 °C. [Link]

-

Chemsrc. 2-(3-carboxypropyl)benzoic acid | CAS#:1081-27-2. [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

IJPPR. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. [Link]

-

ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). [Link]

-

Sciencemadness Wiki. (2024, March 5). Benzoic acid. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Abstract

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as N-(3-Carboxypropyl)phthalamic acid, is a phthalic acid derivative with significant therapeutic potential, primarily attributed to its anti-inflammatory and neuroactive properties. This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing available preclinical data and structure-activity relationship (SAR) studies of structurally related molecules. The core mechanisms appear to revolve around the modulation of key inflammatory pathways, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, preliminary evidence suggests potential interactions with the GABAergic system, indicating a role in neuronal signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Introduction and Chemical Profile

This compound is a dicarboxylic acid featuring a benzoic acid core linked to a 4-aminobutanoic acid moiety via an amide bond. This structure is derived from the reaction of phthalic anhydride with 4-aminobutanoic acid (GABA).[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Chemdiv |

| Synonyms | N-(3-Carboxy-propyl)-phthalamic acid | Biosynth |

| CAS Number | 3130-76-5 | Biosynth |

| Molecular Formula | C₁₂H₁₃NO₅ | Chemdiv |

| Molecular Weight | 251.24 g/mol | Chemdiv |

| Appearance | White to off-white crystalline powder | Smolecule |

| Melting Point | 155-160°C | Smolecule |

| Solubility | Slightly soluble in water | N/A |

Core Mechanism of Action: Anti-Inflammatory Effects

The primary and most substantiated therapeutic potential of this compound lies in its anti-inflammatory activity. The mechanism is believed to be multifactorial, targeting key nodes in the inflammatory cascade.

Inhibition of TNF-α Production

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[2] Small molecules can inhibit TNF-α activity through various mechanisms, including the disruption of its active trimeric structure.[3][4] Structure-activity relationship studies of N-substituted phthalimides, which are structurally related to the cyclized form of N-(3-Carboxypropyl)phthalamic acid, have demonstrated their ability to inhibit TNF-α production in human leukemia THP-1 cells.[3] This suggests that the phthalimide-like core of our compound of interest is a key pharmacophore for this activity.

While direct enzymatic assays on this compound are not yet published, the existing data on related compounds strongly support the hypothesis that it interferes with TNF-α synthesis or release.

Experimental Protocol: In Vitro TNF-α Production Assay

This protocol outlines a general method for assessing the inhibition of TNF-α production in a cellular model, such as the human monocytic cell line THP-1 or murine RAW264.7 macrophages.[5][6]

Materials:

-

THP-1 or RAW264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

-

Cell Seeding: Seed THP-1 or RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for 4-6 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

Downregulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical downstream effector of TNF-α and other pro-inflammatory stimuli, regulating the expression of a wide array of inflammatory genes.[9][10] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Phthalimide analogues have been shown to suppress LPS-induced NF-κB p65 subunit phosphorylation in macrophages.[5] This suggests that this compound likely exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of the compound on NF-κB activation using a reporter cell line.[11]

Materials:

-

HEK293 or U251-MG cells stably transfected with an NF-κB-luciferase reporter construct

-

TNF-α or LPS

-

This compound (test compound)

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.

-

Incubation: Incubate for 6-8 hours to allow for luciferase expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Determine the dose-dependent inhibition of NF-κB-driven luciferase expression.

Potential Neuroactive Mechanisms: GABA Receptor Modulation

Preliminary information suggests that this compound may interact with the GABAergic system.[3] Given that the compound is a derivative of 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter in the central nervous system, this hypothesis is chemically plausible.[11]

Interaction with GABA Receptors

GABA exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[10] The structural similarity of this compound to GABA suggests it could potentially act as an agonist, antagonist, or allosteric modulator at these receptors. Carboxylic acid derivatives have been explored as bioisosteres for the carboxylic acid group of GABA to map the orthosteric binding site of GABA-A receptors.[5]

Further investigation through radioligand binding assays and electrophysiological studies is required to confirm and characterize the interaction of this compound with GABA receptors.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of the test compound for the GABA-A receptor.[12]

Materials:

-

Rat or mouse brain membrane preparation (e.g., from cortex or cerebellum)

-

[³H]-Muscimol (radioligand for the GABA binding site)

-

This compound (test compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, [³H]-Muscimol, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 4°C for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of [³H]-Muscimol.

Synthesis Overview

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with 4-aminobutanoic acid.[1] This reaction involves the nucleophilic attack of the amino group of 4-aminobutanoic acid on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the phthalamic acid derivative.

Reaction Workflow Diagram:

Caption: A simplified workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with dual anti-inflammatory and neuroactive properties. The available evidence strongly suggests a mechanism of action centered on the inhibition of the TNF-α/NF-κB signaling axis. The structural relationship to GABA warrants further investigation into its role as a modulator of GABAergic neurotransmission.

Future research should focus on:

-

Direct Target Engagement: Conducting enzymatic and binding assays to confirm the direct interaction of the compound with TNF-α and GABA receptors and to determine its potency and selectivity.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of the compound in animal models of inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and neurological disorders (e.g., epilepsy, anxiety).

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

A thorough exploration of these areas will be crucial in translating the preclinical promise of this compound into a clinically viable therapeutic.

References

-

A structure-activity relationship study of N-substituted phthalimides on tumor necrosis factor-alpha production. PubMed. [Link]

-

Small-molecule inhibition of TNF-alpha. Stanford Synchrotron Radiation Lightsource. [Link]

-

The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. PubMed. [Link]

- Novel benzoic acid derivatives and process for preparing the same.

-

Effects and mechanisms of phthalates' action on neurological processes and neural health: a literature review. PubMed. [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

-

TNF-α (free) ELISA. IBL-America. [Link]

-

Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PubMed. [Link]

-

Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. [Link]

-

Hypothalamic GABAA receptor blockade modulates cerebral cortical systems sensitive to acute stressors. PubMed. [Link]

-

Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PMC - NIH. [Link]

-

GABA B receptors: modulation of thalamocortical dynamics and synaptic plasticity. PubMed. [Link]

-

Characterization of GABA Receptors. PMC - NIH. [Link]

-

Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. [Link]

-

Investigating the Role of Glutamate and GABA in the Modulation of Transthalamic Activity: A Combined fMRI-fMRS Study. Frontiers. [Link]

Sources

- 1. Design, synthesis, and structure-activity relationships of macrocyclic hydroxamic acids that inhibit tumor necrosis factor alpha release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biossusa.com [biossusa.com]

- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel compounds for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAB receptors: modulation of thalamocortical dynamics and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]

An In-Depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid: From Synthesis to Potential Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of phthalic anhydride and the neurotransmitter gamma-aminobutyric acid (GABA), stands as a molecule of interest at the intersection of synthetic chemistry and neuropharmacology. Its structural architecture, featuring a phthalimide-like core linked to a flexible carboxylic acid chain, suggests a potential for diverse biological activities. While direct research on this specific compound is nascent, its close structural relationship to known bioactive molecules, particularly N-phthaloyl GABA, provides a compelling rationale for its investigation as a modulator of neurological pathways.[1][2]

This technical guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and, most critically, exploring its potential biological activities through the lens of its structural analogs. By presenting a hypothesized mechanism of action centered on histone deacetylase (HDAC) inhibition, this document aims to provide researchers with the foundational knowledge and detailed experimental frameworks necessary to unlock the therapeutic potential of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1. The presence of two carboxylic acid functional groups dictates its acidic nature and influences its solubility profile.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | [3] |

| Molecular Weight | 251.24 g/mol | [3] |

| CAS Number | 3130-76-5 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 155-160 °C | [3] |

| Vapor Pressure | 1.03 x 10⁻¹³ mmHg at 25°C | [3] |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[3] This reaction is typically conducted under reflux in a suitable solvent, such as glacial acetic acid, followed by purification via recrystallization to yield the final product with high purity.[3]

Detailed Synthesis Protocol

A representative laboratory-scale synthesis protocol is detailed below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 4-aminobutyric acid (1 equivalent).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Hypothesized Mechanism of Action

While direct biological studies on this compound are limited, its structural components—a phthalic acid derivative and a GABA moiety—provide a strong foundation for hypothesizing its biological functions.

Insights from the Structural Analog: N-Phthaloyl GABA

A close structural analog, N-phthaloyl GABA (P-GABA), has been synthesized and evaluated for its pharmacological effects. Research has demonstrated that P-GABA exhibits significant anticonvulsant activity in mice, with an ED50 of 96 mg/kg against bicuculline-induced convulsions, rendering it more potent than sodium valproate in this model.[1] Furthermore, P-GABA has shown anti-stress activity in rats by normalizing changes in synaptic membrane properties induced by restraint stress.[2] These findings suggest that this compound may also possess neuromodulatory properties, potentially acting as an anticonvulsant or anxiolytic agent.

Hypothesized Mechanism: Histone Deacetylase (HDAC) Inhibition

The GABA component of this compound introduces the intriguing possibility of it acting as a histone deacetylase (HDAC) inhibitor. GABA itself has been shown to inhibit the expression of HDAC1, HDAC2, and HDAC3, leading to an upregulation of histone acetylation levels. This suggests a role for GABA beyond its classical neurotransmitter function, extending to epigenetic regulation.

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of silenced genes, and HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology and neurology.

Given that the GABA moiety is a key structural feature of this compound, it is plausible that this compound could exert its biological effects through the inhibition of HDACs. The phthalimide-like portion of the molecule could influence its cell permeability and interaction with the active site of HDAC enzymes.

Caption: Hypothesized mechanism of HDAC inhibition.

Experimental Protocols for Investigating HDAC Inhibitory Activity

To validate the hypothesis that this compound functions as an HDAC inhibitor, a series of in vitro and cell-based assays can be employed.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

-

Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) as a positive control inhibitor

-

This compound (test compound)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the purified HDAC enzyme, and the test compound at various concentrations. Include wells with a known inhibitor (TSA) as a positive control and wells with solvent only as a negative control.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for a further 15-30 minutes at 37°C.

-

Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based HDAC Inhibition Assay

This assay assesses the ability of the compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.

Materials:

-

Human cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Cell-permeable fluorogenic HDAC substrate

-

Lysis/developer buffer

-

Trichostatin A (TSA)

-

This compound

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or TSA for a defined period (e.g., 24 hours).

-

Substrate Incubation: Add the cell-permeable HDAC substrate to the cells and incubate at 37°C for 1-2 hours.

-

Lysis and Development: Lyse the cells and develop the fluorescent signal by adding the lysis/developer buffer.

-

Measurement: Measure the fluorescence intensity as described in the in vitro assay.

-